molecular formula C20H18FN5O3 B2724815 5-(3,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251607-90-5

5-(3,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2724815
CAS RN: 1251607-90-5
M. Wt: 395.394
InChI Key: NGSCUBGAXIKYJL-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Research has demonstrated that N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione show significant in vitro inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Some derivatives displayed broad-spectrum antibacterial activities, while others showed potent activity against Gram-positive bacteria. Additionally, these compounds exhibited anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, suggesting their potential in cancer therapy (Al-Wahaibi et al., 2021).

Anticonvulsant Agents

A series of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles were synthesized and evaluated as anticonvulsant agents. The introduction of an amino group at position 2 of the 1,3,4-oxadiazole ring and a fluoro substituent at the ortho position of the benzyloxy moiety resulted in compounds with significant anticonvulsant activity. This effect is believed to be mediated through the benzodiazepine receptors mechanism, highlighting the potential of these derivatives in epilepsy treatment (Zarghi et al., 2008).

Insecticidal Activity

Derivatives of 1,3,4-oxadiazoles containing the phenoxyfluorophenyl group have been synthesized and tested for insecticidal activity against certain crop pests. Although the activity was generally low, these findings open avenues for further optimization and development of new insecticidal agents (Mohan et al., 2004).

Fungicidal Activities

The synthesis of novel 2-alkylthio-5-(3,4,5-tribenzyloxyphenyl)-1,3,4-oxadiazole derivatives demonstrated good fungicidal activities against Fusarium oxysporum and Botrytis cinerea at certain concentrations. This highlights the potential application of these compounds in protecting crops from fungal pathogens (Long et al., 2006).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-12-18(23-25-26(12)11-13-5-4-6-15(21)9-13)19-22-20(29-24-19)14-7-8-16(27-2)17(10-14)28-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSCUBGAXIKYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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